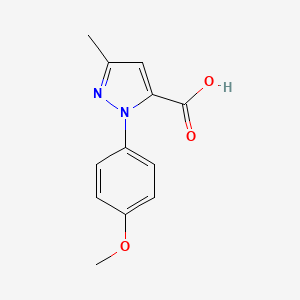

1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)14(13-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDRXQSJRQQXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377782 | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-44-8 | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8)

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities.[1][2][3] This document delves into the chemical synthesis, physicochemical properties, and explores the mechanistic basis for its potential as an anti-inflammatory and analgesic agent. Detailed experimental protocols are provided to facilitate further research and application of this promising molecule in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib, used for pain and inflammation management, demonstrating the scaffold's potential in developing targeted therapies with improved safety profiles.[3] The compound this compound belongs to this privileged class of molecules and has been identified as a valuable intermediate in organic synthesis and a candidate for the development of novel therapeutic agents, particularly in the fields of pain management and inflammation.[4]

Chemical Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a two-step process rooted in the classical Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by hydrolysis.[5][6]

Synthetic Workflow

The synthesis proceeds via the formation of the corresponding ethyl ester, ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, which is then hydrolyzed to the desired carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis methodology.[5][6]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Reaction Initiation: Add ethyl 2,4-dioxopentanoate (1 equivalent) to the solution. A mild acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl ester.

Protocol 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the synthesized ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 2-3.

-

Product Collection: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 218631-44-8 | [7] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [7] |

| Molecular Weight | 232.24 g/mol | [7] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 160-166 °C | [4] |

| XLogP3 | 2.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

Spectroscopic Data (Predicted and from Related Structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets), a singlet for the pyrazole ring proton, a singlet for the methyl group, and a singlet for the methoxy group.[8][9][10]

-

¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyrazole and phenyl rings, and the methyl and methoxy carbons.[8][9][10]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C=C and C-N stretching vibrations from the aromatic rings.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 232, corresponding to the molecular weight of the compound.[11]

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is not extensively published, the well-documented anti-inflammatory and analgesic properties of closely related pyrazole derivatives provide a strong basis for its potential therapeutic applications.[3][12]

Anti-inflammatory and Analgesic Potential

The primary mechanism of action for many anti-inflammatory pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

Caption: Proposed mechanism of action via COX-2 inhibition.

The structural features of this compound, particularly the 1,5-diaryl substitution pattern, are consistent with those of known COX-2 inhibitors.[13] The 4-methoxyphenyl group at the N1 position and the carboxylic acid at the C5 position are crucial for binding to the active site of the COX-2 enzyme.

Protocols for Biological Evaluation

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.

-

Enzyme Preparation: Dilute purified ovine or human COX-1 and COX-2 enzymes to the desired concentration in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Reaction: In a 96-well plate, add the assay buffer, a fluorogenic probe, and the test compound dilutions. Include controls with a known COX-1 inhibitor (e.g., SC-560) and a COX-2 inhibitor (e.g., Celecoxib).

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to initiate the pre-incubation.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to COX activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Applications in Research and Drug Development

This compound serves as a versatile platform for further chemical modification and drug design.

-

Lead Optimization: The carboxylic acid moiety can be derivatized into esters, amides, or other functional groups to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.

-

Structure-Activity Relationship (SAR) Studies: The phenyl ring and the methyl group can be substituted to explore the impact of different electronic and steric properties on biological activity and selectivity.

-

Development of Novel Analgesics and Anti-inflammatory Drugs: Given its structural similarity to known COX-2 inhibitors, this compound is a strong candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) with a potentially improved side-effect profile.

-

Agrochemical Research: Pyrazole derivatives are also known for their applications in agriculture as herbicides and fungicides, suggesting a potential avenue for the application of this compound.[4]

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structural features strongly suggest a mechanism of action involving the inhibition of COX enzymes. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further investigate its therapeutic potential as a novel anti-inflammatory and analgesic agent. Future studies should focus on obtaining quantitative biological data for this specific compound and exploring its structure-activity relationships to optimize its pharmacological profile.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and metabolic stability have established it as a privileged scaffold in drug discovery.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for creating novel pyrazole compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, from classical condensation reactions to the latest advancements in green chemistry, flow synthesis, and multicomponent strategies. Our focus is on providing robust, self-validating protocols and the authoritative grounding necessary to empower innovation in this critical field of heterocyclic chemistry.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[4][5] Since then, its derivatives have become indispensable in pharmaceuticals and agrochemicals.[6][7] The scaffold's value lies in its versatile chemical nature; the two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type)—allow for intricate interactions with biological targets.[8][9]

This structural versatility has led to the development of blockbuster drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib, anti-cancer drugs, and treatments for erectile dysfunction such as Sildenafil.[1][10][11] The continued rise in FDA-approved drugs containing a pyrazole nucleus underscores the scaffold's importance and the ongoing need for innovative and efficient synthetic routes to access novel derivatives.[2][9]

Foundational Synthetic Strategies: The Cyclocondensation Approach

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a binucleophile, typically a hydrazine derivative, and a 1,3-dielectrophilic species.[4][12]

The Knorr Pyrazole Synthesis: Reaction with 1,3-Dicarbonyl Compounds

The archetypal synthesis, known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[13][14] This method is straightforward and effective for generating polysubstituted pyrazoles.[4][12]

Mechanism and Causality: The reaction is typically acid-catalyzed and proceeds through an initial nucleophilic attack by one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hemiaminal intermediate that dehydrates to an imine (or hydrazone).[13] A subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazole ring.[13][14]

The Challenge of Regioselectivity: A critical consideration in the Knorr synthesis, especially when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, is the formation of regioisomeric mixtures.[4] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different product isomers that can be difficult to separate.[15] Controlling this regioselectivity is a key objective in modern pyrazole synthesis.

Caption: Knorr Pyrazole Synthesis Mechanism.

Expanding the Substrate Scope

The cyclocondensation strategy is not limited to 1,3-diketones. Other 1,3-dielectrophiles are also effective precursors:

-

α,β-Unsaturated Aldehydes and Ketones: These compounds react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[4][16]

-

β-Ketoesters and β-Enaminones: These substrates are also widely used and offer different reactivity profiles and substitution patterns.[4][17]

Modern Synthetic Innovations: Enhancing Efficiency, Control, and Sustainability

While classical methods are reliable, modern drug discovery demands greater efficiency, molecular diversity, and adherence to green chemistry principles.[18] Recent advancements have focused on accelerating reaction rates, improving yields, and providing more environmentally benign pathways.[19][20]

Green Chemistry Approaches

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[21][22][23] This technique provides rapid, uniform heating, which can minimize side product formation.[24][25]

-

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, offering an alternative energy source for pyrazole synthesis under milder conditions.[19][22]

-

Aqueous and Solvent-Free Conditions: The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards sustainability.[26] Catalysts like nano-ZnO or surfactants such as cetyltrimethylammonium bromide (CTAB) have been employed to facilitate these reactions in aqueous media.[12][26]

Flow Chemistry: A Paradigm Shift in Safety and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for safety, reproducibility, and scalability.[27][28] In a flow setup, reagents are continuously pumped through a heated coil or microreactor.[29] This approach allows for precise control over reaction parameters like temperature, pressure, and residence time.[27] Critically, it enables the safe in-situ generation and immediate use of hazardous intermediates, such as diazoalkanes, which are valuable precursors in 1,3-dipolar cycloaddition routes to pyrazoles.[30]

Caption: Comparison of Batch vs. Flow Synthesis.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[31] This approach is prized for its atom economy and operational simplicity.[18] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles, often involving the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[24][31]

Addressing the Regioselectivity Challenge

As previously mentioned, controlling the regiochemistry of pyrazole formation is paramount. Several strategies have been developed to overcome this hurdle:

-

Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[15] These solvents can modulate the reactivity of the two carbonyl groups in an unsymmetrical diketone.[15]

-

Directed Synthesis: Stepwise approaches, such as the reaction of hydrazones with nitroolefins, can offer excellent regiocontrol by leveraging the inherent differences in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[32][33]

-

Catalyst Control: The choice of catalyst, from simple acids to transition metals, can also influence the reaction pathway and favor the formation of one regioisomer over another.[4]

A Validated Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a self-validating system for the efficient synthesis of a pyrazole derivative using microwave irradiation, a method valued for its speed and high yields.[21]

Objective: To synthesize 1-phenyl-3,5-dimethyl-1H-pyrazole from acetylacetone and phenylhydrazine.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g | 10 |

| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 1.00 g | 10 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |

Procedure:

-

Reaction Setup: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.08 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) followed by glacial acetic acid (0.5 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 10 minutes with a power setting of 100 W.

-

Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture on a TLC plate (Silica gel 60 F254) alongside the starting materials. Elute with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of starting material spots and the appearance of a new, single major product spot confirms reaction completion.

-

Work-up and Isolation: Transfer the cooled reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: To the resulting oil, add 20 mL of cold water. The product should precipitate as a solid or oil out. If an oil, extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Product: The crude product can be further purified by column chromatography or recrystallization from ethanol/water if necessary to yield pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion and Future Outlook

The synthesis of pyrazole compounds has evolved significantly from its 19th-century origins. While classical methods remain relevant, the field is increasingly driven by the principles of green chemistry and process intensification.[18] The adoption of microwave, ultrasound, and particularly continuous flow technologies is paving the way for safer, more efficient, and scalable production of these vital heterocyclic scaffolds.[22][27] Future research will likely focus on the development of novel catalytic systems, the expansion of multicomponent reaction scope, and the application of machine learning and automation to accelerate the discovery of new pyrazole derivatives with tailored pharmacological profiles. For drug development professionals, a deep understanding of these diverse synthetic strategies is essential for navigating the path from initial hit discovery to a viable pharmaceutical candidate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. orientjchem.org [orientjchem.org]

- 8. chim.it [chim.it]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. thieme-connect.com [thieme-connect.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. galchimia.com [galchimia.com]

- 30. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]

- 31. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 33. Pyrazole synthesis [organic-chemistry.org]

A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability—have established it as a "privileged scaffold".[1][2] This designation signifies its recurring presence in the core structure of numerous biologically active compounds, leading to a significant number of approved therapeutics.[3][4] Pyrazole-containing drugs have demonstrated efficacy across a vast range of diseases, from inflammation and cancer to cardiovascular and infectious diseases.[5][6] This guide provides an in-depth exploration of the key molecular targets modulated by pyrazole-based compounds, details the experimental methodologies crucial for their validation, and offers a forward-looking perspective on the future of this versatile chemical entity in drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The success of the pyrazole core in drug design is not accidental; it stems from a unique combination of structural and electronic features. The two nitrogen atoms confer a specific polarity and hydrogen bonding capacity. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, allowing for versatile and strong interactions with protein targets.[3] Furthermore, substitutions on the pyrazole ring can be readily accomplished, enabling chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[1]

The pyrazole ring is often employed as a bioisostere for other aromatic rings like benzene or imidazole.[3] This substitution can lead to compounds with reduced lipophilicity and improved metabolic stability, enhancing their overall developability.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: An Application Note for Drug Discovery and Development

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis leverages the robust and well-established Knorr pyrazole synthesis, followed by a straightforward saponification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal building blocks for designing molecules with diverse pharmacological activities. The title compound, this compound, incorporates key pharmacophoric features, including a substituted phenyl ring and a carboxylic acid moiety, which can serve as a crucial anchor for interactions with biological targets. The synthesis of such derivatives is a fundamental step in the exploration of new chemical entities for various therapeutic areas.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The cornerstone of this synthetic protocol is the Knorr pyrazole synthesis, a classic and reliable method for the formation of the pyrazole ring system.[1][2][3] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In our protocol, (4-methoxyphenyl)hydrazine reacts with ethyl acetoacetate.

The mechanism proceeds through the following key steps[2][4]:

-

Nucleophilic Attack: The more nucleophilic nitrogen of the (4-methoxyphenyl)hydrazine attacks one of the carbonyl carbons of the ethyl acetoacetate, typically the more electrophilic ketone carbonyl.

-

Imine/Enamine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then attacks the second carbonyl group (the ester) in an intramolecular fashion.

-

Aromatization: Elimination of a molecule of water and ethanol from the cyclized intermediate results in the formation of the stable, aromatic pyrazole ring.

The regioselectivity of the initial attack and the subsequent cyclization are crucial for obtaining the desired isomer.

Experimental Protocols

This synthesis is divided into two distinct stages: the formation of the pyrazole ester intermediate and its subsequent hydrolysis to the final carboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| (4-Methoxyphenyl)hydrazine hydrochloride | ≥98% | Sigma-Aldrich | 19501-58-7 |

| Ethyl acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |

| Ethanol, 200 proof | ACS/USP Grade | VWR | 64-17-5 |

| Sodium Hydroxide | Pellets, ≥97% | Merck | 1310-73-2 |

| Hydrochloric Acid, concentrated | ACS Grade | J.T.Baker | 7647-01-0 |

| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | VWR | 110-54-3 |

| Anhydrous Sodium Sulfate | Granular, ≥99% | Sigma-Aldrich | 7757-82-6 |

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (10.0 g, 57.3 mmol).

-

Add ethanol (100 mL) and stir to dissolve the solid.

-

To the stirred solution, add ethyl acetoacetate (7.45 g, 7.2 mL, 57.3 mmol) in one portion.

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Synthesis of this compound (Saponification)

-

In a 250 mL round-bottom flask, dissolve the ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (from Step 1, assuming ~12.0 g, ~48.7 mmol) in ethanol (100 mL).

-

Prepare a solution of sodium hydroxide (3.9 g, 97.4 mmol) in water (20 mL) and add it to the flask.

-

Heat the mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.[5][6]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 75-85% | Off-white to pale yellow solid |

| This compound | C₁₂H₁₂N₂O₃ | 232.24 | 85-95% | White to off-white crystalline solid |

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Troubleshooting and Key Considerations

-

Incomplete Reaction in Step 1: If the Knorr condensation does not go to completion, consider increasing the reflux time or adding a few more drops of glacial acetic acid.

-

Low Yield in Step 2: Ensure that a sufficient excess of sodium hydroxide is used to drive the saponification to completion. Incomplete acidification will also result in a lower yield of the precipitated carboxylic acid.

-

Purification: While the crude product of the saponification is often of high purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying Knorr pyrazole synthesis mechanism and following the outlined procedures, researchers can confidently produce this valuable building block for applications in drug discovery and development.

References

Application Notes & Protocols: Evaluating 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid as a Novel Anti-inflammatory Agent

Abstract

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory therapeutics, most notably exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] This document provides a comprehensive guide for the investigation of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a structurally related compound, as a potential anti-inflammatory agent. We hypothesize that its diaryl-substituted pyrazole core enables selective inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade.[3][4] These application notes detail the scientific rationale, proposed mechanisms of action, and a complete suite of validated protocols for in vitro and in vivo evaluation. The methodologies are designed to be self-validating, providing researchers with a robust framework to assess the compound's efficacy and mechanism, from initial enzymatic assays to preclinical models of acute inflammation.

Compound Profile and Scientific Rationale

Chemical Structure and Properties

This compound is a small molecule featuring a central pyrazole ring, a structure known for its prevalence in medicinally active compounds.[5] Its key structural features suggest a potential for selective binding to the COX-2 enzyme.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [6] |

| Molecular Weight | 232.24 g/mol | [7] |

| CAS Number | 218631-44-8 | [6] |

| Appearance | White needles | [7] |

Rationale for Investigation: The Pyrazole Scaffold

The development of selective COX-2 inhibitors revolutionized the management of inflammatory conditions by offering comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while theoretically reducing gastrointestinal side effects associated with COX-1 inhibition.[4] Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity through the interaction of its polar sulfonamide side chain with a hydrophilic side pocket present in the active site of COX-2, but not COX-1.[2] The structural similarity of this compound to this class of drugs provides a strong rationale for investigating it as a novel selective COX-2 inhibitor.

Proposed Mechanism of Action and Key Signaling Pathways

The primary hypothesis is that the test compound selectively inhibits the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[8] While COX-1 is constitutively expressed for homeostatic functions, COX-2 is induced at sites of inflammation.[5] By selectively inhibiting COX-2, the compound is expected to reduce the production of these inflammatory mediators.[3]

Furthermore, chronic inflammation involves complex signaling networks, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[9][10] These pathways are often activated by inflammatory stimuli and regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[11] Evaluating the compound's effect on these pathways can provide a more comprehensive understanding of its anti-inflammatory profile.

Caption: Hypothesized mechanism via selective COX-2 inhibition in the arachidonic acid cascade.

In Vitro Evaluation: Protocols and Workflow

A tiered in vitro screening approach is recommended to first confirm the primary mechanism (COX inhibition) and then explore broader anti-inflammatory effects in a cellular context.

Caption: Recommended workflow for the in vitro screening cascade.

Protocol 3.1: Selective COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's inhibitory potency (IC₅₀) against COX-1 and COX-2 and to calculate its selectivity index (SI).

Rationale: This is the most critical assay to validate the primary hypothesis. A fluorometric or colorimetric assay based on the peroxidase activity of COX enzymes provides a rapid and reliable method for screening.[12] Using purified human recombinant enzymes is recommended to avoid inter-species variations.[13]

Materials:

-

COX-2 (human, recombinant) Inhibitor Screening Kit (e.g., Cayman Chemical #701050, BPS Bioscience #79397, or similar)[14][15]

-

Purified ovine or human COX-1 enzyme

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Positive Controls: Celecoxib (selective), Indomethacin (non-selective)

-

96-well opaque microplate

-

Fluorescence or absorbance plate reader

Procedure:

-

Reagent Preparation: Prepare all buffers, cofactors (Heme), and substrates (Arachidonic Acid) according to the kit manufacturer's protocol.[16]

-

Compound Dilution: Prepare a serial dilution of the test compound and positive controls in assay buffer. A typical starting range is 0.01 nM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Enzyme Control (100% Activity): Assay Buffer, Heme, COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and diluted test compound/control.

-

Background Wells: Assay Buffer, Heme, and heat-inactivated enzyme.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This step is crucial as many COX inhibitors exhibit time-dependent inhibition.[16]

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.

-

Measurement: Immediately read the plate kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm for fluorometric assays).[15]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the enzyme control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

Expected Outcome: A potent compound will have a low nanomolar to micromolar IC₅₀ for COX-2. An SI value >10 is generally considered selective.[2]

Protocol 3.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Rationale: Bacterial lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[17] Measuring the stable byproduct of NO, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent provides a robust measure of this inflammatory response.[18][19]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

LPS from E. coli

-

Griess Reagent System (e.g., Promega G2930 or similar)

-

Sodium Nitrite (NaNO₂) standard

-

Test Compound

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[19]

-

Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound and pre-incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for an additional 20-24 hours.[19]

-

Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part 1 of Griess reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Part 2 of Griess reagent) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540-550 nm.[17]

-

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.

Expected Outcome: An effective anti-inflammatory compound will show a dose-dependent reduction in nitrite concentration without significantly affecting cell viability.

In Vivo Efficacy Assessment: Acute Inflammation Model

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in a well-established model of acute, localized inflammation.

Rationale: The sub-plantar injection of carrageenan in the paw of a rat or mouse induces a reproducible inflammatory response characterized by edema (swelling).[20][21] This model is highly sensitive to inhibitors of prostaglandin synthesis and is a standard for screening NSAIDs.[22][23] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily driven by prostaglandins produced via COX-2.[22] Inhibition of the late phase is indicative of COX-2 inhibitory activity.

Caption: Experimental timeline for the Carrageenan-Induced Paw Edema model.

Materials:

-

Male Wistar rats (180-200g) or Swiss albino mice (20-25g)

-

Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

-

Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive Control: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg)

-

Plethysmometer or digital calipers

-

Oral gavage needles or injection syringes

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group):

-

Group I: Vehicle Control

-

Group II: Positive Control (e.g., Indomethacin)

-

Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)

-

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer just before treatment.[22]

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[20]

-

Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

-

Data Analysis:

-

Calculate the edema volume (increase in paw volume) at each time point: ΔV = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

-

Data Presentation

Results should be tabulated clearly, showing the mean increase in paw volume and the calculated percentage of inhibition.

| Treatment Group (Dose) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | % Inhibition of Edema |

| Vehicle Control | 0.75 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 57.3% |

| Test Compound (10 mg/kg) | 0.61 ± 0.06 | 18.7% |

| Test Compound (30 mg/kg) | 0.45 ± 0.04* | 40.0% |

| Test Compound (100 mg/kg) | 0.35 ± 0.03 | 53.3% |

| Statistically significant difference from vehicle control (e.g., p < 0.05). Data is representative. |

Conclusion

This document outlines a systematic and robust strategy for evaluating the anti-inflammatory potential of this compound. By following these protocols, researchers can effectively determine the compound's inhibitory activity and selectivity against COX enzymes, confirm its efficacy in a cellular inflammation model, and validate its therapeutic potential in a preclinical model of acute inflammation. Positive results from this testing cascade would provide a strong foundation for further development of this compound as a novel anti-inflammatory agent.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H12N2O3 | CID 2769599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. ClinPGx [clinpgx.org]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. assaygenie.com [assaygenie.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. benchchem.com [benchchem.com]

- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging pharmacological activities.[1][2][3] The precise characterization of these heterocyclic compounds is paramount for structure elucidation, purity assessment, and ensuring the efficacy and safety of final products.[1][4] This guide provides a comprehensive overview of the principal analytical techniques for characterizing pyrazole compounds, complete with detailed protocols and expert insights into experimental design and data interpretation.

Introduction: The Significance of Pyrazole Characterization

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2][5] Their structural versatility allows for a vast array of substitutions, leading to a diverse spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][6][7] The synthesis of pyrazoles, however, can often result in the formation of regioisomers and other impurities that may have different pharmacological or toxicological profiles.[4][8] Therefore, robust and reliable analytical methods are essential for:

-

Structural Elucidation: Unambiguously determining the chemical structure and stereochemistry of novel pyrazole derivatives.

-

Purity Analysis: Quantifying the main component and identifying any process-related impurities or degradation products.[4]

-

Quality Control: Ensuring batch-to-batch consistency and compliance with regulatory standards.[8]

This document serves as a practical guide for researchers, outlining the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Vis Spectroscopy, and X-ray Crystallography.

Strategic Approach to Pyrazole Characterization

A multi-faceted analytical approach is typically required for the comprehensive characterization of a pyrazole compound. The logical flow of analysis often begins with spectroscopic methods for structural information, followed by chromatographic techniques for separation and purity assessment.

Caption: A strategic workflow for the comprehensive characterization of pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of pyrazole derivatives in solution.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.[1][9]

Expert Insights:

The chemical shifts of protons on the pyrazole ring are highly informative. For instance, in unsubstituted pyrazole, the protons typically appear in distinct regions of the spectrum.[1] Substituents on the ring will cause predictable shifts in these signals, aiding in the determination of their position. Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms, especially in complex molecules.[1][10][11]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.

-

Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

-

For complex structures, utilize 2D NMR data (COSY, HSQC, HMBC) to confirm assignments and establish long-range correlations.[10][11]

-

| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| H-3, H-5 | 7.5 - 7.8 | Doublet or Singlet |

| H-4 | 6.3 - 6.5 | Triplet or Singlet |

| N-H | Variable, often broad | Singlet |

| Caption: Typical ¹H NMR chemical shift ranges for unsubstituted pyrazole protons. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of pyrazole compounds and can provide valuable structural information through the analysis of fragmentation patterns.[9][12] It is a highly sensitive technique, requiring only a small amount of sample.

Expert Insights:

The fragmentation of pyrazoles in the mass spectrometer often follows predictable pathways. Common fragmentation processes include the expulsion of HCN and the loss of N₂ from the molecular ion or protonated molecule.[13][14] The nature and position of substituents can significantly influence these fragmentation patterns, providing clues to the compound's structure.[13][14] For instance, a methyl group on the ring may lead to the loss of a methyl radical.

Protocol: GC-MS for Volatile Pyrazoles

-

Sample Preparation:

-

Prepare a dilute solution of the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable for separating pyrazole isomers.[8]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. This program should be optimized for the specific analytes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 50 to 500.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

Caption: Simplified diagram of key fragmentation pathways for pyrazole in MS.[13][14]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for assessing the purity of pyrazole compounds and for quantifying them in various matrices.[4][16] It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis.

Expert Insights:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for pyrazole analysis.[4][17] The choice of column (e.g., C18), mobile phase composition (typically a mixture of water and acetonitrile or methanol), and detector (UV-Vis or PDA) are critical for achieving good separation and sensitivity.[4][18] Method validation according to ICH guidelines is crucial for use in a regulated environment.[16][18]

Protocol: RP-HPLC for Purity Analysis of 3-Methylpyrazole[4]

-

Materials and Reagents:

-

3-Methylpyrazole reference standard.

-

Acetonitrile and Methanol (HPLC grade).

-

Water (HPLC grade, filtered and degassed).

-

Phosphoric acid or Formic acid (for MS compatibility).[4]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Data Analysis:

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

-

Identify and quantify impurities by comparing their retention times and response factors to those of known standards, if available.

-

Spectroscopic Methods: FT-IR and UV-Vis

While not as structurally informative as NMR, FT-IR and UV-Vis spectroscopy are quick and valuable techniques for confirming the presence of key functional groups and conjugated systems.[1]

FT-IR Spectroscopy

FT-IR is used to identify functional groups by measuring the absorption of infrared radiation.[1] For pyrazoles, characteristic absorption bands for N-H, C=N, and C=C stretching vibrations can confirm the presence of the pyrazole ring and its substituents.[1]

-

Protocol:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3100 - 3500 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch | 1580 - 1650 |

| C=C Stretch (ring) | 1400 - 1600 |

| Caption: Typical FT-IR absorption bands for pyrazole derivatives.[19][20][21] |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule.[1][22] The absorption maxima (λmax) can confirm the presence of the pyrazole chromophore and any extended conjugation.[1]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ - 10⁻⁶ M) of the pyrazole in a UV-transparent solvent like ethanol or methanol.[1][23]

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[1]

-

Analysis: Identify the λmax and compare it to reference data for similar compounds.

-

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration.[24][25][26] This technique is contingent on the ability to grow a high-quality single crystal of the pyrazole compound.[26]

Expert Insights:

The data obtained from X-ray crystallography provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.[5][25] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of the pyrazole compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 172 K) to minimize thermal motion.[5]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using software packages like SHELXT.[5] Refine the structural model to obtain the final atomic coordinates and geometric parameters.

-

Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. The results are often visualized using programs that generate thermal ellipsoid plots.[25][27]

Conclusion

The comprehensive characterization of pyrazole compounds is a critical undertaking in drug discovery and development. A combination of analytical techniques, each providing unique and complementary information, is essential for a thorough understanding of these important molecules. By following the protocols and leveraging the expert insights provided in this guide, researchers can confidently elucidate the structure, assess the purity, and ensure the quality of their pyrazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BiblioBoard [openresearchlibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. ijcpa.in [ijcpa.in]

- 19. researchgate.net [researchgate.net]

- 20. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. researchgate.net [researchgate.net]

Application Notes and Protocols for Enzyme Inhibition Assays Using Pyrazole Derivatives

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, particularly enzymes.[3] Pyrazole derivatives are at the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[1][4][5] The efficacy of these compounds often stems from their ability to selectively inhibit key enzymes involved in disease pathology.[6]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting enzyme inhibition assays with pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals to establish robust, reproducible, and insightful screening funnels for novel pyrazole-based inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reliable data.

Part 1: Scientific Principles of Enzyme Inhibition with Pyrazole Derivatives

Mechanisms of Enzyme Inhibition

Understanding the mode of action is critical for lead optimization. Enzyme inhibitors are broadly classified based on their interaction with the enzyme.

-

Reversible Inhibition : This occurs when the inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate.

-

Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. The Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.

-

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the Vmax decreases, but the Km remains the same.

-

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. Both Vmax and Km decrease.

-

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[7]

-

-

Irreversible Inhibition : The inhibitor typically forms a stable, covalent bond with the enzyme, leading to permanent inactivation.

Key Kinetic Parameters: IC50 and Ki

-

IC50 (Half-maximal inhibitory concentration) : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[8] It is a functional measure of inhibitor potency but can be influenced by factors like substrate concentration.

-

Ki (Inhibition constant) : This represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the binding affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.[8] A lower Ki value indicates a more potent inhibitor.

Structural Features of Pyrazoles and Their Common Enzyme Targets

The versatility of the pyrazole ring allows for substitutions at multiple positions, which dictates the binding affinity and selectivity for specific enzyme targets.[9] The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with amino acid residues in the enzyme's active site.[9]

Common enzyme families targeted by pyrazole derivatives include:

-

Cyclooxygenases (COX-1 and COX-2) : Key enzymes in the inflammatory pathway.[10][11]

-

Protein Kinases : A large family of enzymes involved in cell signaling, often dysregulated in cancer.[2][12]

-

Xanthine Oxidase : An enzyme involved in purine metabolism, a target for gout treatment.

-

Cytochrome P450 (CYP) enzymes : Involved in the metabolism of various drugs and xenobiotics.[13]

Part 2: General Protocol for Enzyme Inhibition Assays

A robust enzyme inhibition assay begins with careful development and optimization.

Assay Development and Optimization

The goal of assay optimization is to establish conditions that yield a stable and reproducible signal, sensitive to inhibition.

-

Enzyme Concentration : Determine an enzyme concentration that results in a linear reaction rate for the desired assay duration. The signal should be well above the background but low enough to remain in the linear range of product formation (typically <10-20% substrate conversion).[14]

-

Substrate Concentration : For screening competitive inhibitors, the substrate concentration should ideally be at or below its Km value.[14] This ensures that the assay is sensitive to inhibitors that compete with the substrate. The Km should be experimentally determined under the final assay conditions by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[8][14]

-

Buffer Conditions : Optimize pH, ionic strength, and any necessary cofactors or additives (e.g., DTT, BSA) to ensure enzyme stability and optimal activity.[15]

-

Inhibitor and Solvent Tolerance : Ensure the pyrazole derivative is soluble in the final assay buffer. Often, stock solutions are prepared in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls, to avoid affecting enzyme activity.[16]

General Workflow for Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step General Protocol (96-Well Plate Format)

-

Prepare Pyrazole Inhibitor Plate :

-

Create a serial dilution of the pyrazole derivative in 100% DMSO.

-

In a 96-well plate, dilute these stock solutions into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant in all wells.

-

-

Prepare Controls :

-

100% Activity Control (Negative Control) : Contains assay buffer, vehicle (e.g., DMSO), and enzyme.

-

0% Activity Control (Background Control) : Contains assay buffer, vehicle, and substrate, but no enzyme.

-

-

Assay Procedure :

-

To the wells of a 96-well plate, add the pyrazole inhibitor dilutions or vehicle control.

-

Add the enzyme solution to all wells except the background control.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.[17]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

-

Part 3: Specific Assay Protocols

Here are examples of protocols for common enzyme targets of pyrazole derivatives.

Protocol 3.1: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of cyclooxygenase (COX).

-

Principle : The peroxidase component of COX catalyzes the oxidation of a fluorogenic substrate (e.g., Amplex Red) in the presence of hydrogen peroxide, producing a fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

-

Materials :

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorogenic substrate (e.g., ADHP)

-

Arachidonic acid (substrate)

-

Pyrazole derivatives and a known COX inhibitor (e.g., Celecoxib)

-

-

Procedure [10]:

-

In a 96-well black plate, add assay buffer, heme, and the fluorogenic substrate.

-

Add the serially diluted pyrazole derivatives or control inhibitor. Include wells with DMSO as the vehicle control.

-

Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 530/590 nm) kinetically for 10-20 minutes.

-

Protocol 3.2: Kinase Inhibition Assay (Luminescent)

This protocol uses the ADP-Glo™ Kinase Assay as an example, which quantifies kinase activity by measuring the amount of ADP produced.

-

Principle : After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

-

Materials :

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Pyrazole derivatives and a known kinase inhibitor (e.g., Staurosporine)

-

-

Procedure :

-

Set up the kinase reaction in a 96-well white plate by adding assay buffer, ATP, and the kinase-specific substrate.

-

Add the serially diluted pyrazole derivatives or control inhibitor.

-

Add the kinase to initiate the reaction.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Protocol 3.3: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

-

Principle : Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.

-